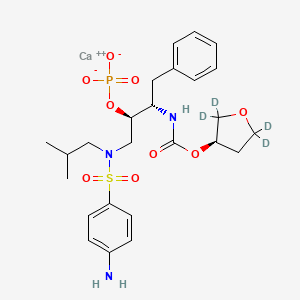

Fosamprenavir-d4 Calcium Salt

Description

Contextual Background of Fosamprenavir (B192916) as a Prodrug in Antiviral Chemistry

Fosamprenavir is a prodrug of amprenavir (B1666020), an inhibitor of the human immunodeficiency virus (HIV) protease. drugbank.comwikipedia.orgnih.gov A prodrug is an inactive or less active medication that is metabolized in the body to produce the active drug. nih.gov In the case of fosamprenavir, it is a phosphate (B84403) ester of amprenavir. nih.gov This chemical modification enhances the water solubility of the drug compared to amprenavir, which has low water solubility. nih.govnih.gov

Upon oral administration, fosamprenavir is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir, the active antiviral agent, and inorganic phosphate. drugbank.comnih.govnih.gov Amprenavir then acts by inhibiting the HIV-1 protease, an enzyme crucial for the virus to produce mature, infectious particles. drugbank.comnih.gov By blocking this enzyme, amprenavir prevents the processing of viral polyproteins, leading to the formation of immature, non-infectious viral particles. drugbank.comnih.gov The development of fosamprenavir as a prodrug was a significant advancement, as its improved solubility allowed for a reduced pill burden for patients compared to the original amprenavir formulation. nih.govnih.gov

Fundamental Principles of Deuterium (B1214612) Isotopic Labeling in Pharmaceutical Sciences

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. musechem.combioscientia.de It contains a proton and a neutron in its nucleus, making it approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H), which has only a proton. bioscientia.de Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. musechem.com In pharmaceutical sciences, deuterium labeling involves the selective replacement of hydrogen atoms with deuterium atoms in a drug molecule. nih.gov

This substitution does not significantly alter the size, shape, or fundamental chemical properties of the molecule. clearsynth.comwikipedia.org However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This difference in bond strength is the basis of the kinetic isotope effect (KIE). musechem.combioscientia.de The KIE can cause a significant decrease in the rate of chemical reactions that involve the cleavage of a C-D bond compared to a C-H bond. bioscientia.de

The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen/deuterium exchange reactions, reductive deuteration, and the use of deuterated starting materials in the synthetic process.

Rationale for the Development and Research Utility of Deuterated Analogs in Drug Discovery

The development of deuterated analogs of pharmaceutical compounds is driven by their significant utility in drug discovery and development. The primary rationale lies in the kinetic isotope effect, which can alter the pharmacokinetic profile of a drug. nih.govnih.gov

Key research applications of deuterated analogs include:

Metabolism Studies: Deuterated compounds are invaluable tools for studying the metabolic pathways of drugs. clearsynth.comsymeres.com By strategically placing deuterium at sites of metabolic oxidation, researchers can slow down the metabolism of the drug. bioscientia.de This allows for the identification and characterization of metabolites that might otherwise be formed and eliminated too quickly to be detected.

Pharmacokinetic Investigations: The altered metabolic rate of deuterated drugs can lead to changes in their pharmacokinetic properties, such as a longer half-life and reduced clearance. nih.govsymeres.com This allows researchers to investigate the impact of metabolic stability on a drug's absorption, distribution, and excretion (ADME) profile.

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods. musechem.com Because they are chemically identical to the non-labeled drug but have a different mass, they can be added to biological samples to accurately quantify the concentration of the drug, correcting for any variations during sample processing and analysis.

Overview of Research Trajectories for Fosamprenavir-d4 Calcium Salt in Chemical and Biochemical Disciplines

This compound is primarily used as a research tool in chemical and biochemical disciplines. Its main application is as an internal standard for the quantitative analysis of fosamprenavir in biological matrices such as plasma and tissue samples. The presence of the four deuterium atoms gives it a distinct mass, allowing for precise measurement using techniques like liquid chromatography-mass spectrometry (LC-MS).

In the context of biochemical research, this compound can be employed in in vitro and in vivo studies to investigate the metabolism of fosamprenavir. By comparing the metabolic fate of the deuterated and non-deuterated forms, researchers can gain insights into the specific metabolic pathways and the enzymes involved in the biotransformation of the drug. This information is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₀D₄CaN₃O₉PS |

| Molecular Weight | 627.69 g/mol |

| Appearance | White to Off-White Solid |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere |

| Data sourced from various chemical suppliers. pharmaffiliates.comvivanls.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H34CaN3O9PS |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[[(3R)-2,2,5,5-tetradeuteriooxolan-3-yl]oxycarbonylamino]butan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23+,24-;/m1./s1/i13D2,17D2; |

InChI Key |

PMDQGYMGQKTCSX-CBNSZEFXSA-L |

Isomeric SMILES |

[2H]C1(C[C@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)OP(=O)([O-])[O-])[2H].[Ca+2] |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

Origin of Product |

United States |

Mechanistic and Pre Clinical Biochemical Investigations with Deuterated Analogs

Bioconversion Pathways: Enzymatic Hydrolysis of Deuterated Fosamprenavir (B192916) to Deuterated Amprenavir (B1666020)

Fosamprenavir is a phosphate (B84403) ester prodrug designed to improve the aqueous solubility and oral bioavailability of its active metabolite, amprenavir. fda.govprobes-drugs.org After administration, the prodrug undergoes rapid and extensive hydrolysis to yield amprenavir and inorganic phosphate. fda.gov This conversion is a critical activation step, as fosamprenavir itself possesses little to no intrinsic antiviral activity. fda.gov This fundamental pathway is expected to be identical for the deuterated analog, as the deuterium (B1214612) substitution is typically on the carbon backbone, not at the phosphate ester bond targeted by enzymes.

The bioconversion of fosamprenavir to amprenavir is mediated by endogenous cellular phosphatases. rcsb.org In vitro studies have conclusively identified alkaline phosphatases (ALPs) as the primary enzymes responsible for this activation. fda.govCurrent time information in Bangalore, IN. These enzymes are widely distributed, with significant activity found in the gut epithelium, which is the principal site of conversion following oral administration. fda.govresearchgate.net

Research using various in vitro models has elucidated this process:

Caco-2 Cell Models: Studies employing the human colon adenocarcinoma cell line, Caco-2, which differentiates to form a monolayer mimicking the intestinal epithelium, have demonstrated significant phosphatase activity. These cells effectively hydrolyze fosamprenavir, leading to the generation of amprenavir. researchgate.net

Human Intestinal Fluids (HIF): Incubation of fosamprenavir in aspirated human intestinal fluids also results in its efficient conversion to amprenavir, confirming the role of enzymes present in the intestinal lumen. researchgate.net

Recombinant Enzymes: Experiments using purified alkaline phosphatase have confirmed its direct role in the hydrolysis of the phosphate ester. researchgate.net The rate of this bioconversion is dependent on enzyme concentration.

In one such in vitro study, the dynamic conversion of fosamprenavir to amprenavir was monitored using different concentrations of bovine alkaline phosphatase. The findings illustrate a clear enzyme-concentration-dependent conversion rate. researchgate.net

Table 1: In Vitro Bioconversion of Fosamprenavir by Bovine Alkaline Phosphatase Data derived from bioconversion/permeation experiments in side-by-side cells at 37°C with an initial Fosamprenavir concentration of 437 µM. researchgate.net

| Enzyme Concentration | Time to Complete Conversion | Observations |

| 5.3 U/mL | > 3 hours | Slow and gradual conversion observed over the experimental duration. |

| 53 U/mL | ~ 1 hour | Rapid and complete cleavage of fosamprenavir within the first hour. |

These in vitro investigations collectively establish that cellular phosphatases, particularly intestinal alkaline phosphatase, are crucial for the activation of the fosamprenavir prodrug. This enzymatic hydrolysis is a prerequisite for the subsequent absorption and systemic availability of the active drug, amprenavir.

Molecular Interactions with HIV-1 Protease: In Vitro Binding and Inhibition Kinetics of Deuterated Amprenavir

The therapeutic effect of fosamprenavir is entirely dependent on the ability of its active metabolite, amprenavir, to bind to and inhibit HIV-1 protease. This enzyme is essential for the viral life cycle, cleaving viral polyproteins into functional proteins required for producing mature, infectious virions. nih.gov Amprenavir is a potent, competitive inhibitor that binds to the active site of the protease. nih.gov

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, its replacement with a C-D bond will slow down the reaction. juniperpublishers.com

This principle is intentionally exploited in drug design to enhance metabolic stability and prolong a drug's half-life. acs.orgnih.gov For instance, deuteration of the HIV protease inhibitor atazanavir (B138) was shown to increase its half-life in primates. nih.gov While specific KIE studies on the interaction of amprenavir-d4 (B562687) with HIV-1 protease are not found in the literature, the primary mechanism of amprenavir does not involve cleavage of its own C-H bonds by the protease. Instead, it acts as a transition-state analog inhibitor. nih.gov

However, KIE is highly relevant to the metabolism of amprenavir by other enzymes, such as the cytochrome P450 system (primarily CYP3A4), which is responsible for its elimination. fda.gov By strategically placing deuterium at sites of metabolic oxidation, the rate of breakdown of amprenavir-d4 could be reduced, leading to higher systemic exposure and a longer duration of action compared to the non-deuterated version. This would be an expected, though not experimentally confirmed, consequence of deuteration for this molecule.

Understanding the precise three-dimensional interactions between amprenavir and the HIV-1 protease active site is crucial for rational drug design. While crystal structures of deuterated amprenavir are not available, a landmark joint X-ray/neutron crystallographic study has provided unparalleled insight by analyzing non-deuterated amprenavir bound to a perdeuterated HIV-1 protease (where most hydrogen atoms of the enzyme are replaced with deuterium). nih.govnih.govrcsb.org Neutron crystallography is uniquely capable of visualizing hydrogen/deuterium atoms, revealing critical details of hydrogen bonding networks. nih.gov

This study, performed at 2.0 Å resolution, revealed the following key interactions: nih.gov

Catalytic Dyad Interaction: The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). The study confirmed that the aspartate dyad is monoprotonated, with the protonated Asp25 donating a deuterium atom to form a short hydrogen bond with the hydroxyl oxygen of amprenavir. nih.gov

Backbone Interactions: The sulfonamide and carbamate (B1207046) groups of amprenavir form multiple hydrogen bonds with the main-chain atoms of the protease, anchoring the inhibitor within the active site.

Hydrophobic Interactions: The tetrahydrofuran (B95107) (THF) and aniline (B41778) moieties of amprenavir fit into the hydrophobic S2 and S2' binding subsites of the protease, respectively. nih.gov

Molecular dynamics (MD) simulations have further explored the binding of amprenavir to both wild-type and drug-resistant mutant proteases. rsc.orgnih.gov These computational studies show that mutations can distort the geometry of the binding site, weakening the van der Waals and electrostatic interactions that hold the inhibitor in place, thereby leading to drug resistance. rsc.orgnih.gov

Table 2: Key Hydrogen Bond Interactions between Amprenavir and Deuterated HIV-1 Protease Data derived from joint X-ray/neutron crystallographic analysis. nih.gov

| Amprenavir Group | Protease Residue | Interaction Type | Significance |

| Central Hydroxyl (-OH) | Asp25 / Asp25' | Hydrogen Bond | Critical interaction with the catalytic dyad, mimicking the transition state. |

| Carbonyl of THF linker | Asp29 / Asp30 | Hydrogen Bond | Anchors the P2 substituent of the inhibitor. |

| Amine of Sulfonamide | Asp30' | Hydrogen Bond | Positions the P2' substituent of the inhibitor. |

Impact of Deuteration on Molecular Stability and Conformation in Biological Environments

The primary impact of deuteration on a drug molecule is the enhancement of its metabolic stability. juniperpublishers.com The stronger C-D bond is more resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 family. Amprenavir is primarily metabolized by CYP3A4. fda.gov Therefore, replacing hydrogens with deuterium at the sites of oxidation on the amprenavir molecule (such as the tetrahydrofuran and aniline moieties) would be expected to slow its metabolism.

This enhanced stability can lead to:

Increased Half-Life: A reduced rate of metabolism leads to a longer biological half-life.

Increased Drug Exposure: Slower clearance results in a higher area under the curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.

Metabolic Shunting: Deuteration can sometimes redirect metabolism away from pathways that produce toxic metabolites, potentially improving the safety profile of a drug. juniperpublishers.com

Applications in Pre Clinical Pharmacokinetic and Pharmacodynamic Research Methodologies

Development of Quantitative Bioanalytical Methods for Deuterated and Non-Deuterated Species in Biological Matrices from Non-Human Models

The development of robust and sensitive bioanalytical methods is fundamental to characterizing the behavior of a drug candidate in preclinical settings. For fosamprenavir (B192916), this involves accurately measuring its concentration, and that of its active metabolite amprenavir (B1666020), in biological samples from animal models. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. ijbpas.comnih.gov

Research has focused on creating methods capable of quantifying fosamprenavir in various biological matrices, such as plasma. ijper.org These methods are meticulously validated to meet regulatory standards, ensuring reliability. Validation parameters typically include assessing accuracy, precision, linearity, recovery, and stability under various conditions. nih.govijbpas.com For instance, a developed reverse-phase HPLC method demonstrated linearity for fosamprenavir calcium with a correlation coefficient (r²) of 0.9909 in rat plasma, with the relative standard deviation (%RSD) for accuracy, precision, and stability studies being less than 2%. nih.gov

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. biopharmaservices.comresearchgate.net An ideal IS mimics the analyte's chemical and physical properties as closely as possible. researchgate.net Stable isotope-labeled (SIL) compounds, such as Fosamprenavir-d4 Calcium Salt, are considered the gold standard for use as internal standards. scispace.combiopharmaservices.com The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical behavior, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer while co-eluting chromatographically. scispace.comnih.gov

This strategy allows for highly accurate and precise simultaneous quantification of the drug and the IS. The ratio of the analyte's response to the IS's response is used to calculate the analyte's concentration, effectively canceling out variations from sample extraction, matrix effects, or instrument fluctuations. nih.govyoutube.com

One such method developed for the quantification of fosamprenavir in plasma utilizes Fosamprenavir-d4 as the IS. ijper.org The method employs liquid-liquid extraction for sample preparation and monitors specific mass transitions for both the analyte and the IS, a technique known as Multiple Reaction Monitoring (MRM). ijper.org

| Parameter | Fosamprenavir | Fosamprenavir-d4 (Internal Standard) |

| Parent Ion (m/z) | 586.19 | 590.0 |

| Product Ion (m/z) | 57.0 | 61.0 |

| Linearity Range | 4.0 - 1600.0 ng/mL | Fixed Concentration |

| Correlation Coefficient (r²) | > 0.99 | N/A |

| Mean Recovery | 89.65% - 95.61% | N/A |

| Intra- & Inter-Day Precision (%RSD) | < 6.30% | N/A |

| Data derived from an LC-ESI-MS/MS bioanalytical method. ijper.org |

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models using Deuterated Tracers

Understanding the ADME profile of a drug is essential for preclinical development. Fosamprenavir is a phosphate (B84403) ester prodrug designed to improve the aqueous solubility of amprenavir. nih.gov Following oral administration, it is rapidly and extensively converted to the active moiety, amprenavir, by cellular phosphatases in the intestinal epithelium. nih.govnih.govnih.gov

Using a deuterated tracer like Fosamprenavir-d4 in ADME studies in animal models (e.g., rats and dogs) allows researchers to precisely track the journey of the administered drug. nih.gov The tracer makes it possible to differentiate the administered prodrug from its active metabolite and other endogenous compounds in blood, tissue, and excreta samples. This is critical for determining key pharmacokinetic parameters, such as the rate and extent of absorption, the volume of distribution, the primary routes of metabolism, and the pathways of excretion. nih.gov Preclinical studies have shown that the primary route of elimination for amprenavir is hepatic metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, with very little of the drug excreted unchanged in the urine. nih.gov

Data generated from ADME studies using deuterated tracers provide high-quality concentration-time profiles for both the prodrug and its active metabolite. This data is then used to develop and refine pharmacokinetic (PK) models. nih.gov These models are mathematical representations that simulate the drug's behavior in the body, describing its movement through various compartments.

Non-compartmental analysis of the tracer data yields essential PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov For example, in a study with healthy rabbits, the mean Cmax and Tmax for a different antiretroviral were found to be 198.19 ± 5.85 ng/mL and 2.42 ± 0.13 hours, respectively. nih.gov This type of data, when generated using a highly accurate tracer method, allows for the construction of sophisticated compartmental models that can simulate drug disposition and predict concentrations in various tissues, informing potential efficacy and guiding further studies.

Investigation of Resistance Mechanisms at the Molecular and Cellular Level

The emergence of drug resistance is a major challenge in HIV therapy. rsc.org In vitro studies are crucial for understanding how resistance to antiretrovirals like fosamprenavir develops. These studies often involve the selection of resistant viral strains by culturing HIV in the presence of gradually increasing concentrations of the drug. nih.gov This process forces the virus to mutate, and the resulting strains that can replicate in the presence of the drug are then isolated and analyzed.

The use of a deuterated compound like Fosamprenavir-d4 in these cell culture systems ensures precise drug concentrations and allows for accurate measurement of drug uptake and metabolism within the cells as resistance emerges. Genotypic analysis of resistant strains has identified several key mutations in the HIV protease enzyme that are associated with reduced susceptibility to fosamprenavir/amprenavir. nih.govresearchgate.net Molecular dynamics simulations have further shown that these mutations can alter the volume and conformation of the protease's active site, weakening the binding of the inhibitor. rsc.org

| Mutation Type | Specific Mutations | Associated Finding |

| FPV-Associated Mutations (ART-Naïve) | V32I, I47V, I54L, I54M | Detected in 5 of 74 patients with virologic failure; primarily in those on unboosted fosamprenavir. researchgate.net |

| Mutations Reducing Virologic Response (PI-Experienced) | I15V, M46I/L, I54L/M/V, D60E, L63P/T, I84V | A set of six mutations providing the strongest association with reduced virologic response to FPV/r. nih.gov |

| Summary of key resistance mutations identified in clinical and virological studies. nih.govresearchgate.net |

Assessment of Target Engagement and Efficacy in Pre-clinical in vitro Models

The therapeutic effect of fosamprenavir is a direct result of its active metabolite, amprenavir, engaging with its molecular target, the HIV-1 protease. nih.gov Preclinical in vitro models are used to confirm this target engagement and quantify the drug's antiviral efficacy.

Efficacy is typically assessed in cell-based assays using HIV-infected cell lines (e.g., MT-4 or CEM-CCRF). These cells are treated with varying concentrations of the compound, and its ability to inhibit viral replication is measured by quantifying markers like p24 antigen or reverse transcriptase activity. nih.gov Target engagement is confirmed through cell-free enzymatic assays, which directly measure the inhibition of purified HIV-1 protease activity by amprenavir. The use of Fosamprenavir-d4 in these assays allows for precise concentration control, which is critical for determining potency values such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). Studies have consistently shown that fosamprenavir-based regimens have good antiviral efficacy. nih.gov

Future Directions and Advanced Methodological Applications in Deuterated Compound Research

Rational Design of Next-Generation Deuterated Analogs for Enhanced Research Properties

The rational design of deuterated compounds aims to strategically place deuterium (B1214612) at sites susceptible to metabolic breakdown, often called "soft spots". nih.gov By reinforcing these vulnerable positions, researchers can enhance a compound's metabolic stability, which is crucial for its application as a reliable internal standard in pharmacokinetic studies. nih.gov

Key aspects of this design process include:

Improving Pharmacokinetic Profiles: Deuteration can lead to a more favorable pharmacokinetic profile, which is essential for research tools that need to remain stable throughout an experiment. nih.govacs.org

Minimizing Metabolic Switching: While the goal is to slow metabolism at a specific site, a challenge is the potential for the metabolic burden to shift to another part of the molecule. researchgate.net Careful design and extensive metabolic studies are required to avoid this "metabolic switching" and ensure the deuterated analog behaves predictably. researchgate.net

Enhancing Analytical Utility: For research applications, deuteration is not necessarily for creating a better therapeutic agent but for creating a superior analytical tool. A deuterated standard should ideally co-elute with the non-deuterated analyte in chromatography and show similar ionization efficiency in mass spectrometry, with the only significant difference being its mass. nih.gov

The development of deuterated analogs has moved beyond simply creating versions of existing drugs (a "deuterium switch") to a more nuanced approach focused on creating novel chemical entities with specific, enhanced properties for research. nih.gov

Integration of Deuterated Compound Data with Systems Biology and Proteomics Approaches

Systems biology aims to understand the complex interactions within biological systems. In this context, deuterated compounds like Fosamprenavir-d4 Calcium Salt are indispensable tools, primarily for ensuring the accuracy of quantitative data in large-scale studies such as proteomics and metabolomics. scispace.com

Stable isotope labeling is a cornerstone of quantitative proteomics. nih.gov By introducing a "heavy" compound into a sample, researchers can establish a reliable benchmark for measuring the "light" (naturally occurring) molecules. This allows for the precise comparison of protein or metabolite levels across different biological states, such as diseased versus healthy tissue. nih.gov The use of a deuterated internal standard helps correct for sample loss or variation during complex purification and analysis steps, ensuring that the final quantitative data accurately reflects the biological reality.

Application in Quantitative Proteomics and Metabolomics

In quantitative proteomics and metabolomics, deuterated compounds serve as ideal internal standards for mass spectrometry (MS)-based analyses. nih.gov The process typically involves adding a known quantity of the deuterated standard (e.g., Fosamprenavir-d4) to a biological sample containing the analyte of interest (e.g., fosamprenavir). nih.gov

The key advantages of this method are:

Co-elution and Co-ionization: The deuterated standard is chemically almost identical to the analyte, meaning it behaves similarly during chromatographic separation and ionization in the mass spectrometer. nih.gov

Mass-Based Distinction: The mass difference allows the mass spectrometer to detect and measure the standard and the analyte simultaneously.

Accurate Quantification: By comparing the signal intensity of the known amount of the deuterated standard to the signal intensity of the analyte, researchers can determine the precise concentration of the analyte in the original sample. nih.gov

This stable isotope dilution method is considered the gold standard for quantification in complex mixtures, enabling robust and reproducible measurements essential for identifying biomarkers and understanding metabolic pathways. scispace.comunina.it Techniques like liquid chromatography-mass spectrometry (LC-MS) heavily rely on deuterated standards to achieve high accuracy and sensitivity. unina.it

Novel Spectroscopic and Imaging Techniques for Deuterated Compound Tracking in Complex Biological Systems

A significant advancement in tracking deuterated compounds is Deuterium Metabolic Imaging (DMI), a magnetic resonance imaging (MRI) based technique. nih.govnih.gov DMI allows for the non-invasive, real-time visualization and quantification of metabolic pathways in living systems. nih.gov

The principles of DMI are:

Low Natural Abundance: Deuterium has a very low natural abundance (0.0115%), meaning biological systems have a minimal background signal. nih.gov

Substrate Administration: Researchers administer a substrate enriched with deuterium, such as D-glucose-d7.

Metabolic Tracking: Using an MRI scanner tuned to the deuterium frequency, they can track the uptake of the deuterated substrate and its conversion into various metabolites (e.g., lactate, glutamate). nih.govnih.gov

This method provides unprecedented insight into metabolic fluxes in both healthy and diseased states, such as identifying the altered glucose metabolism characteristic of cancer cells (the Warburg effect). nih.gov DMI can be implemented on standard clinical MRI scanners with relatively minor hardware adjustments (e.g., a specialized radiofrequency coil), making it a translatable technology for both preclinical and clinical research. nih.gov

Computational Chemistry and Quantum Mechanical Modeling of Deuterium Isotope Effects in Biological Systems

Computational chemistry provides powerful tools to understand and predict the consequences of deuterium substitution at a fundamental level. numberanalytics.com The primary focus is on modeling the kinetic isotope effect (KIE)—the change in a reaction's rate when an atom is replaced by its isotope. wikipedia.org

The theoretical investigation of KIE relies on:

Quantum Mechanics (QM): The KIE is a quantum effect. wikipedia.org Heavier isotopes like deuterium have a lower zero-point vibrational energy in a chemical bond compared to hydrogen. openochem.org Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate. wikipedia.orgopenochem.org

QM/MM Methods: For complex biological systems like an enzyme-substrate interaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are used. numberanalytics.comnih.gov These methods treat the reactive center of the molecule with high-level QM calculations while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov

Modeling Reaction Pathways: Techniques such as Density Functional Theory (DFT) and path integral simulations are employed to calculate potential energy surfaces and model the transition states of reactions. numberanalytics.comnih.gov This allows chemists to predict the magnitude of the KIE for a given substitution, offering profound insights into enzymatic reaction mechanisms and guiding the rational design of new deuterated compounds. nih.govacs.org

These computational approaches bridge theoretical models with experimental data, enabling a deeper understanding of how subtle isotopic changes can have significant biological consequences. openochem.orgnih.gov

Data Tables

Table 1: Advanced Methodological Applications of Deuterated Compounds

| Research Area | Methodology | Application & Purpose | Key Advantages |

| Rational Design | Strategic Deuteration | Creation of next-generation analogs with enhanced metabolic stability for research. | Improved pharmacokinetic properties; predictable behavior as analytical standards. |

| Systems Biology | Stable Isotope Labeling | Integration into proteomics and metabolomics workflows as internal standards. | Enables accurate quantification across large datasets; corrects for experimental variability. |

| Quantitative Proteomics | Mass Spectrometry (LC-MS) with Deuterated Standards | Precise measurement of proteins and metabolites in complex biological samples. | High accuracy and sensitivity; considered the gold standard for quantification. |

| Metabolic Imaging | Deuterium MR Spectroscopy (DMI/DMRI) | Non-invasive, real-time tracking of metabolic pathways in vivo. | High signal-to-background ratio; safe (non-radioactive); translatable to clinical scanners. |

| Computational Chemistry | QM/MM Modeling, DFT | Prediction and analysis of kinetic isotope effects (KIE) in biological reactions. | Provides mechanistic insight into enzyme function; guides rational drug design. |

Q & A

Q. What analytical methods are recommended for quantifying Fosamprenavir-d4 Calcium Salt in biological matrices?

A validated LC-ESI-MS/MS method using Fosamprenavir-d4 as an internal standard is widely employed. Key steps include:

- Sample preparation : Protein precipitation with ethyl acetate after spiking plasma with Fosamprenavir-d4 (1 µg/ml) .

- Chromatographic conditions : Reverse-phase chromatography with mobile phase optimization to discard impurities from plasma salts in the first 0.5 minutes .

- Mass spectrometry : Positive ionization mode with MRM detection at m/z 590.2/61.0 for Fosamprenavir-d4 and 586.19/57.0 for the unlabeled compound . This method achieves >95% recovery and linearity across 1–1000 ng/ml ranges, critical for pharmacokinetic studies .

Q. How should this compound be stored and handled to ensure stability?

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid exposure to static discharge or incompatible solvents .

- Solubility : Prepare stock solutions in DMF (30 mg/ml) or aqueous HCl, purged with inert gas to prevent oxidation .

- Safety : Use PPE (gloves, lab coat) and work in a fume hood, as no full toxicological profile is available .

Q. What purity standards apply to this compound in pharmacological research?

USP guidelines require chemical purity ≥98% and isotopic purity ≥99% (via HPLC and mass spectrometry). Critical impurities include residual solvents or unlabeled Fosamprenavir, which must be <2% to avoid assay interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioanalytical recovery data for this compound?

Contradictory recovery rates (e.g., 85% vs. 95%) often arise from:

- Matrix effects : Plasma lipid content may suppress ionization; use matrix-matched calibration .

- Internal standard variability : Ensure isotopic purity of Fosamprenavir-d4 (≥99%) to prevent cross-signal interference .

- Extraction efficiency : Optimize ethyl acetate volume (500 µL) and centrifugation time (25 min at 5°C) to maximize analyte recovery .

Q. What experimental design considerations are critical for isotopic dilution assays using Fosamprenavir-d4?

- Isotopic purity validation : Confirm via high-resolution MS to ensure deuterium incorporation does not exceed 4 atoms (D4), which could alter pharmacokinetic properties .

- Cross-validation : Compare results with unlabeled Fosamprenavir Calcium Salt (CAS 226700-81-8) to assess deuterium-induced retention time shifts .

- Stability testing : Monitor deuterium loss under accelerated degradation conditions (e.g., 40°C/75% RH) to validate long-term storage protocols .

Q. How does the crystalline structure of this compound impact its solubility in preclinical formulations?

The compound forms crystalline needles with limited aqueous solubility (~2 mg/ml in ethanol). To enhance bioavailability:

- Co-solvent systems : Use DMF:water (1:1) or micellar solubilization .

- Protonation : Dissolve in 0.1M HCl to convert the calcium salt to free acid form, improving solubility 10-fold . Structural analysis via 1H-NMR in D2O + DCl confirms integrity post-solubilization .

Q. What protocols mitigate risks when scaling up Fosamprenavir-d4 synthesis for in vivo studies?

- Isotopic labeling verification : Use triple-quadrupole MS to confirm D4 incorporation at the phosphate ester group, critical for metabolic stability .

- Purification : Column chromatography with USP-grade silica gel to remove byproducts like Fosamprenavir-related Compound A .

- Safety : Adhere to OSHA HCS guidelines for handling fine powders, including explosion-proof equipment and static control .

Methodological Notes

- References : Prioritize USP monographs and peer-reviewed protocols (e.g., Falcoz et al., 2002 ) for method validation.

- Data Contradictions : Cross-check batch-specific Certificates of Analysis (e.g., ApexBio #A3421 ) to reconcile purity claims.

- Ethical Compliance : Use only for research per FDA guidelines; human/animal applications require additional IND approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.